![molecular formula C18H16N2OS B3833715 2-(ethylthio)-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B3833715.png)
2-(ethylthio)-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
Overview
Description
2-(ethylthio)-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, also known as EONP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 2-(ethylthio)-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is not fully understood, but it is believed to act on multiple targets in the body. Studies have shown that this compound can inhibit the activity of enzymes involved in cancer cell growth and induce cell cycle arrest. It has also been found to modulate the levels of neurotransmitters in the brain, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects in the body. It has been shown to reduce oxidative stress and inflammation, which are both implicated in the development of many diseases. Additionally, this compound has been found to have anti-tumor effects and may be useful in the treatment of certain types of cancer.
Advantages and Limitations for Lab Experiments
One advantage of using 2-(ethylthio)-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile in lab experiments is its relatively low toxicity compared to other compounds. However, its solubility in water is limited, which can make it difficult to administer in certain experiments. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
Future Directions
Future research on 2-(ethylthio)-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile could focus on its potential use in combination with other therapeutic agents for the treatment of cancer and neurodegenerative diseases. Additionally, further studies could investigate its mechanism of action and potential side effects in more detail. Finally, research could focus on developing new synthesis methods for this compound to improve its solubility and make it more suitable for use in lab experiments.
Scientific Research Applications
2-(ethylthio)-4-(1-naphthyl)-6-oxo-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. Additionally, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
properties
IUPAC Name |
6-ethylsulfanyl-4-naphthalen-1-yl-2-oxo-3,4-dihydro-1H-pyridine-5-carbonitrile | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-2-22-18-16(11-19)15(10-17(21)20-18)14-9-5-7-12-6-3-4-8-13(12)14/h3-9,15H,2,10H2,1H3,(H,20,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLBMLKJKTCIPQV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=C(C(CC(=O)N1)C2=CC=CC3=CC=CC=C32)C#N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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